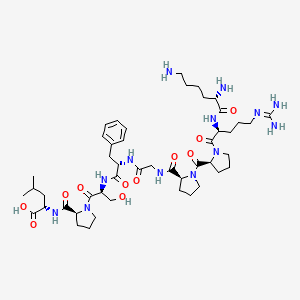

Lys-(Des-Arg9,Leu8)-Bradykinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTPZUQKOYEAOH-MDKUUQCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lys-(Des-Arg9,Leu8)-Bradykinin: A Potent Bradykinin B1 Receptor Antagonist

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of Lys-(Des-Arg9,Leu8)-Bradykinin, a key tool for researchers in the fields of pharmacology, cell biology, and drug development. This document details its physicochemical characteristics, mechanism of action, relevant signaling pathways, and experimental protocols for its use.

Core Compound Data

This compound is a synthetic peptide analog of bradykinin, a naturally occurring inflammatory mediator. By modifying the native bradykinin structure—specifically, by removing the C-terminal arginine (Arg9) and replacing the leucine at position 8—this compound has been engineered to act as a potent and selective antagonist of the bradykinin B1 receptor.

| Property | Value | Reference |

| Molecular Weight | 998.18 g/mol | [cite: Biorbyt, "this compound"] |

| Molecular Formula | C47H75N13O11 | [cite: Biorbyt, "this compound"] |

| Primary Target | Bradykinin B1 Receptor | [cite: MedchemExpress, "this compound"] |

| Activity | Antagonist | [cite: MedchemExpress, "this compound"] |

Quantitative Pharmacological Data

The potency of this compound as a B1 receptor antagonist has been quantified in various experimental systems. The pA2 value, a measure of a competitive antagonist's potency, has been determined in functional assays. Additionally, its binding affinity (Ki) for other receptors has been characterized to assess its selectivity.

| Parameter | Value | System | Reference |

| pA2 | 8.54 | Isolated Rabbit Aortic Rings | [cite: Cayman Chemical, "Lys-(Des-Arg9, Leu8)-Bradykinin (trifluoroacetate salt)"] |

| Ki (AT1 Receptor) | 1.1 µM | Rat Liver Membranes | [1] |

| Ki (AT2 Receptor) | 0.3 µM | Lamb Uterus Membranes | [1] |

Signaling Pathways

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the B1 receptor initiates a signaling cascade that leads to various cellular responses, including inflammation and pain. This compound competitively binds to the B1 receptor, thereby preventing the initiation of this cascade.

Caption: Bradykinin B1 Receptor Signaling Pathway and its Antagonism.

Experimental Protocols

Aortic Ring Vasorelaxation Assay

This protocol outlines the general steps to assess the antagonistic effect of this compound on agonist-induced vasorelaxation in isolated aortic rings.

1. Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat or rabbit) according to approved institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-3 mm in width.

2. Mounting of Aortic Rings:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer.

-

Maintain the buffer at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, induce a submaximal contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

Once the contraction has stabilized, add a cumulative concentration range of a B1 receptor agonist (e.g., Des-Arg9-Bradykinin) to elicit a dose-dependent relaxation response.

-

Wash the rings and allow them to return to baseline tension.

-

Incubate the rings with this compound for a predetermined period (e.g., 30 minutes).

-

Repeat the cumulative addition of the B1 receptor agonist in the presence of the antagonist.

-

Record the dose-response curves for the agonist in the absence and presence of the antagonist.

4. Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Compare the dose-response curves of the agonist with and without the antagonist. A rightward shift in the dose-response curve in the presence of this compound indicates competitive antagonism.

-

The pA2 value can be calculated from these shifts to quantify the potency of the antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological activity of a G-protein coupled receptor antagonist like this compound.

Caption: Pharmacological Characterization Workflow for a GPCR Antagonist.

References

The Dawn of a New Analgesic Frontier: A Technical Guide to the Discovery and History of Bradykinin B1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), stands as a compelling target in the quest for novel therapeutics, particularly in the realm of chronic pain and inflammation. Unlike its constitutively expressed counterpart, the B2 receptor, the B1 receptor is predominantly absent in healthy tissues and is induced upon tissue injury and by pro-inflammatory mediators. This inducible nature makes it an attractive target for therapeutic intervention, promising a more targeted approach with a potentially wider therapeutic window and fewer side effects. This technical guide provides an in-depth exploration of the discovery and historical development of bradykinin B1 receptor antagonists, from early peptide-based compounds to the advent of non-peptide small molecules. It further details the key experimental methodologies used in their characterization and the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field.

A Historical Odyssey: The Unraveling of the Bradykinin System

The story of bradykinin B1 receptor antagonists begins with the discovery of bradykinin itself in 1948 by Rocha e Silva and colleagues. This potent vasodilator peptide, released from kininogens by kallikreins, was soon implicated in a variety of physiological and pathophysiological processes, including inflammation and pain. The subsequent identification of two distinct bradykinin receptor subtypes, B1 and B2, in the 1970s, paved the way for a more nuanced understanding of the kallikrein-kinin system.[1][2] While the B2 receptor mediates the effects of bradykinin in acute inflammatory responses, the B1 receptor was found to be activated by des-Arg9-bradykinin, a metabolite of bradykinin, and its expression was significantly upregulated in chronic inflammatory states.[3][4] This pivotal discovery sparked the race to develop selective antagonists for the B1 receptor, with the hope of creating a new class of analgesics and anti-inflammatory drugs.

The initial breakthroughs in B1 receptor antagonism came in the form of peptide-based compounds. A key discovery in 1984 by Vavrek and Stewart revealed that replacing the proline residue at position 7 of bradykinin with a D-aromatic amino acid could convert the agonist into an antagonist.[5] This led to the development of the first generation of peptide antagonists, such as [Leu8]-des-Arg9-bradykinin.[6] While instrumental in early research, these first-generation antagonists suffered from limitations such as partial agonism and susceptibility to degradation by peptidases.[6]

Subsequent research focused on improving the stability and selectivity of these peptide antagonists. This led to the development of second-generation compounds like AcLys-[D-betaNal7, Ile8]desArg9-bradykinin (R 715) and Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin (B 9958), which exhibited enhanced resistance to enzymatic degradation and purer antagonist profiles.[6]

A significant leap forward in the field was the discovery of non-peptide B1 receptor antagonists in the late 1990s and early 2000s.[7][8] These small molecules offered the promise of oral bioavailability and improved pharmacokinetic properties, overcoming a major hurdle for the therapeutic development of peptide-based drugs. The identification of various chemical scaffolds, such as arylsulfonamides and amides, opened up new avenues for medicinal chemistry optimization, leading to the discovery of potent and selective non-peptide antagonists.[9][10]

Quantitative Pharmacology of Bradykinin B1 Receptor Antagonists

The development of B1 receptor antagonists has been guided by rigorous pharmacological characterization. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key peptide and non-peptide antagonists, providing a comparative overview of their pharmacological profiles.

Table 1: Pharmacological Data for Peptide Bradykinin B1 Receptor Antagonists

| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| [Leu8]-des-Arg9-bradykinin | Human | Radioligand Binding | 1.3 | - | [6] |

| R 715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) | Human | Radioligand Binding | 0.8 | - | [6] |

| B 9958 (Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin) | Human | Radioligand Binding | 0.1 | - | [6] |

| R-954 | Human | Radioligand Binding | - | - | [11] |

Table 2: Pharmacological Data for Non-Peptide Bradykinin B1 Receptor Antagonists

| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| NVP-SAA164 | Human | Radioligand Binding | 8 | 33 (Calcium Mobilization) | [12] |

| Compound 11 | Human | Radioligand Binding | 0.016 | - | [13] |

| ELN441958 | Human | Radioligand Binding | 0.26 | - | [14] |

| BI113823 | Rat | - | - | - | [15] |

| DFL20656 | Human | Radioligand Binding | - | pIC50 7.75 (CHO-B1 cells) |

Experimental Methodologies

The characterization of bradykinin B1 receptor antagonists relies on a suite of in vitro and in vivo assays. This section provides an overview of the key experimental protocols.

In Vitro Assays

This assay is fundamental for determining the binding affinity of a compound for the B1 receptor.

-

Objective: To measure the equilibrium dissociation constant (Ki) of an antagonist.

-

Principle: A radiolabeled B1 receptor agonist or antagonist (e.g., [3H]Lys-des-Arg9-BK) is incubated with a source of B1 receptors (e.g., cell membranes from cells overexpressing the receptor). The ability of an unlabeled antagonist to displace the radioligand is measured.

-

Workflow:

Radioligand Binding Assay Workflow

This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a key event in B1 receptor signaling.

-

Objective: To determine the functional potency (IC50) of an antagonist.

-

Principle: Cells expressing the B1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in fluorescence upon stimulation with a B1 agonist in the presence and absence of the antagonist is measured.

-

Workflow:

Calcium Mobilization Assay Workflow

In Vivo Models

This is a widely used model of acute inflammation to assess the anti-inflammatory effects of B1 receptor antagonists.

-

Objective: To evaluate the ability of an antagonist to reduce inflammation.

-

Principle: Carrageenan, an inflammatory agent, is injected into the paw of a rodent, inducing edema. The volume of the paw is measured over time in the presence and absence of the antagonist.

-

Workflow:

Carrageenan-Induced Paw Edema Workflow

This model is used to study chronic inflammation and inflammatory pain, which are highly relevant to the therapeutic potential of B1 receptor antagonists.

-

Objective: To assess the efficacy of an antagonist in a model of chronic inflammatory pain.

-

Principle: CFA, an immunostimulant, is injected into the paw or joint of a rodent, inducing a chronic inflammatory arthritis. Nociceptive behaviors (e.g., thermal hyperalgesia, mechanical allodynia) and inflammatory markers are measured.

-

Workflow:

CFA-Induced Arthritis Workflow

Bradykinin B1 Receptor Signaling Pathway

The bradykinin B1 receptor is a canonical GPCR that primarily couples to Gαq and Gαi proteins. Activation of the receptor by its agonist, des-Arg9-bradykinin, initiates a signaling cascade that leads to the mobilization of intracellular calcium and other downstream effects contributing to inflammation and pain.

Bradykinin B1 Receptor Gq Signaling Pathway

Conclusion and Future Directions

The journey of discovering and developing bradykinin B1 receptor antagonists has been a testament to the power of targeted drug design. From the early peptide-based molecules that validated the receptor as a therapeutic target to the more recent non-peptide antagonists with improved drug-like properties, the field has made significant strides. The unique, inducible nature of the B1 receptor continues to make it a highly attractive target for the treatment of chronic pain and inflammatory conditions.

Future research will likely focus on several key areas. The development of antagonists with even greater selectivity and optimized pharmacokinetic profiles remains a priority. Furthermore, a deeper understanding of the potential for biased agonism at the B1 receptor could open up new therapeutic possibilities. As our knowledge of the intricate roles of the kallikrein-kinin system in various pathologies expands, so too will the potential applications for B1 receptor antagonists, heralding a new era in the management of a wide range of debilitating diseases.

References

- 1. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bradykinin antagonists: discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Non-peptide antagonists for kinin B1 receptors: new insights into their therapeutic potential for the management of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medilumine.com [medilumine.com]

- 12. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Lys-(Des-Arg9,Leu8)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-(Des-Arg9,Leu8)-Bradykinin, also referred to as [Leu8]-des-Arg9-bradykinin, is a synthetic peptide derivative of the endogenous kinin, bradykinin. It functions as a selective and competitive antagonist of the bradykinin B1 receptor (B1R).[1][2] Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and chronic pain states. This inducible nature makes the B1 receptor an attractive therapeutic target for inflammatory and nociceptive disorders. This guide provides a detailed overview of the mechanism of action of this compound, the signaling pathways it modulates, its binding characteristics, and the experimental protocols used for its characterization.

Mechanism of Action: B1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of the bradykinin B1 receptor. As a G-protein coupled receptor (GPCR), the B1 receptor is activated by its endogenous agonists, des-Arg9-bradykinin and Lys-des-Arg9-bradykinin, which are metabolites of bradykinin and kallidin, respectively.

Upon agonist binding, the B1 receptor couples primarily to the Gαq/11 family of G-proteins. This initiates a downstream signaling cascade that this compound effectively inhibits. By occupying the receptor's binding site without inducing the necessary conformational change for G-protein activation, it prevents the physiological effects mediated by B1 receptor stimulation.

Inhibited Signaling Pathway

The canonical signaling pathway initiated by B1 receptor activation and consequently blocked by this compound involves:

-

Gαq/11 Activation: Agonist binding to the B1 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and the presence of DAG at the membrane activates Protein Kinase C.

-

Downstream Cellular Responses: Activated PKC and elevated intracellular Ca2+ lead to the phosphorylation of numerous downstream targets, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. These events culminate in various cellular responses associated with inflammation and pain, such as the production of inflammatory mediators and sensitization of nociceptors.

This compound, by preventing the initial step of G-protein coupling, effectively abrogates this entire signaling cascade.

Quantitative Data: Binding Affinity and Selectivity

A critical aspect of characterizing a receptor antagonist is quantifying its binding affinity for its primary target and potential off-target receptors. While specific Ki values for this compound at the B1 receptor are not consistently reported in literature abstracts, its antagonist activity is well-established through functional assays. Notably, studies have quantified its binding to other receptors, highlighting its selectivity profile.

| Ligand | Receptor | Species | Assay Type | Affinity (Ki) / Potency | Reference |

| Lys-(Des-Arg9,Leu8)-BK | Bradykinin B1 Receptor | Human | Functional Antagonism | Effective at 1 µM | [4] |

| des-Arg9-[Leu8]bradykinin | Angiotensin AT1 Receptor | Rat | Radioligand Binding | 1.1 ± 0.4 µM | [5][6] |

| des-Arg9-[Leu8]bradykinin | Angiotensin AT2 Receptor | Lamb | Radioligand Binding | 0.3 ± 0.1 µM | [5][6] |

Note: this compound and des-Arg9-[Leu8]bradykinin refer to the same compound. The off-target binding to angiotensin receptors should be considered when designing and interpreting experiments using this antagonist.

Experimental Protocols

The characterization of this compound as a B1 receptor antagonist involves two main types of assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced cellular responses.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of the antagonist by measuring its ability to compete with a radiolabeled B1 receptor agonist for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the B1 receptor.

Materials:

-

Cell Membranes: Membrane preparations from cells stably expressing the human B1 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]Lys-des-Arg9-BK (a tritiated B1 receptor agonist).

-

Competitor: Unlabeled this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled B1 agonist (e.g., 1 µM Lys-des-Arg9-BK).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well harvester with GF/C glass fiber filters.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Homogenize B1R-expressing cells in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [3H]Lys-des-Arg9-BK (at a concentration near its Kd, e.g., 1 nM).

-

Non-specific Binding: Membranes + [3H]Lys-des-Arg9-BK + high concentration of unlabeled B1 agonist.

-

Competition: Membranes + [3H]Lys-des-Arg9-BK + varying concentrations of this compound (e.g., 10-12 M to 10-5 M).

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/C filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a B1 receptor agonist.

Objective: To determine the functional potency of this compound as a B1 receptor antagonist.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human B1 receptor (e.g., F-11 cells, HEK293-B1R).

-

Agonist: A selective B1 receptor agonist (e.g., des-Arg9-bradykinin).

-

Antagonist: this compound.

-

Calcium Indicator Dye: A fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Instrumentation: A fluorescence plate reader or microscope capable of kinetic measurements.

Methodology:

-

Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Baseline Measurement: Measure the baseline fluorescence intensity for a short period using the fluorescence plate reader.

-

Agonist Stimulation: While continuously recording fluorescence, add a fixed concentration of the B1 agonist (a concentration that gives a submaximal response, e.g., EC80) to all wells.

-

Data Recording: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Data Analysis:

-

For each well, calculate the peak fluorescence response relative to the baseline.

-

Plot the peak response against the log concentration of the antagonist, this compound.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the bradykinin B1 receptor. Its mechanism of action as a competitive antagonist allows for the effective blockade of the pro-inflammatory and pro-nociceptive signaling pathways mediated by B1R activation. A thorough understanding of its binding characteristics, including potential off-target effects, and the application of robust experimental protocols are essential for the accurate interpretation of research findings and for the potential development of novel therapeutics targeting the B1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of bradykinin B1 receptor by ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

- 5. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Nuances of Bradykinin B1 Receptor Modulation: A Technical Guide to Lys-(Des-Arg9,Leu8)-Bradykinin

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of the bradykinin system, with a specific focus on the binding characteristics of Lys-(Des-Arg9,Leu8)-Bradykinin. This document provides a comprehensive overview of its receptor binding affinity and selectivity, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways.

Introduction: Agonist vs. Antagonist - A Critical Distinction

In the landscape of bradykinin research, precise nomenclature is paramount. It is crucial to distinguish between two closely related peptides:

-

Lys-[Des-Arg9]-Bradykinin: A potent and highly selective agonist of the bradykinin B1 receptor.

-

This compound: The subject of this guide, which functions as a bradykinin B1 receptor antagonist .[1][2][3]

This guide will focus on the antagonist, this compound, while providing comparative data for the agonist to offer a complete perspective on B1 receptor modulation. The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury.[4][5] This inducible nature makes it a compelling therapeutic target for a variety of inflammatory conditions. In contrast, the bradykinin B2 receptor is constitutively expressed and mediates the physiological effects of bradykinin.[4]

Quantitative Binding Affinity and Selectivity

The binding affinity of this compound and its agonist counterpart, Lys-[Des-Arg9]-Bradykinin, for the human bradykinin B1 and B2 receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Species | Ki (nM) | Selectivity for B1 vs. B2 | Reference |

| This compound (Antagonist) | B1 | Rabbit | 0.43 | >23,255-fold | [1] |

| B2 | Rabbit | >10,000 | [1] | ||

| Lys-[Des-Arg9]-Bradykinin (Agonist) | B1 | Human | 0.12 | >250,000-fold | [6] |

| B2 | Human | >30,000 | [6] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the bradykinin B1 receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human bradykinin B1 receptor or from tissues known to express the receptor (e.g., rabbit aorta).

-

Radioligand: A high-affinity radiolabeled ligand for the B1 receptor, such as [3H]-Lys-[Des-Arg9]-Bradykinin.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.

-

Glass Fiber Filters: For separating bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Assay Procedure

-

Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Both bradykinin B1 and B2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

Bradykinin B1 Receptor Signaling

The B1 receptor is primarily coupled to Gαq/11 proteins.[5] Agonist binding, such as by Lys-[Des-Arg9]-Bradykinin, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

Bradykinin B2 Receptor Signaling

The B2 receptor is also coupled to Gαq/11, initiating a similar signaling cascade to the B1 receptor.[4][7] Additionally, the B2 receptor can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7]

Conclusion

This compound is a potent and selective antagonist of the bradykinin B1 receptor, making it an invaluable tool for investigating the role of this receptor in health and disease. Understanding its binding characteristics and the downstream signaling pathways is essential for the rational design of novel therapeutics targeting the bradykinin system. This guide provides a foundational resource for researchers in this dynamic field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 5. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptor Agonists: R&D Systems [rndsystems.com]

- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

Synonyms and alternative names for Lys-(Des-Arg9,Leu8)-Bradykinin.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lys-(Des-Arg9,Leu8)-Bradykinin, a potent and selective antagonist of the bradykinin B1 receptor. This document details its nomenclature, biochemical properties, and mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

-

[Des-Arg10,Leu9]-Kallidin [1]

-

[Des-Arg10,Leu9]-KD [1]

-

Lys[Leu8]Des-Arg9-BK [1]

-

Lys[Leu8]Des-Arg9-Bradykinin [1]

-

bradykinin, Lys-Leu(8)-desArg(9)- [2]

-

9-L-leucine-1-9-kallidin [1]

It is important to distinguish this antagonist from the related B1 receptor agonist, Lys-[Des-Arg9]Bradykinin, which is also known as Des-Arg10-Kallidin.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound, focusing on its receptor binding affinity and antagonist activity.

Table 1: Receptor Binding Affinity

| Receptor | Species/Tissue | Ki (nM) | Reference |

| Bradykinin B1 | Rabbit Aorta | 0.43 | [1] |

| Bradykinin B2 | Rabbit Ileum | >10,000 | [1] |

Table 2: Antagonist Activity

| Assay | Tissue | Agonist | pA2 | Reference |

| Inhibition of Contraction | Isolated Rabbit Aortic Rings | Des-Arg9-bradykinin | 8.54 | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Arthritis induced by peptidoglycan-polysaccharide (PGPS) | 5 mg/kg per day for three days (intraperitoneal) | Reduces increases in paw edema | [1] |

Signaling Pathways

This compound exerts its effects by competitively blocking the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The activation of the B1 receptor by its endogenous agonist, des-Arg9-bradykinin, is a key step in the inflammatory cascade. The expression of the B1 receptor is typically low in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[4]

The binding of an agonist to the B1 receptor initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and pain. This compound prevents these downstream effects by occupying the receptor's binding site without initiating the signaling cascade.

The following diagram illustrates the general signaling pathway of the bradykinin B1 receptor, which is inhibited by this compound.

Caption: Bradykinin B1 Receptor Signaling Pathway and its Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Isolated Rabbit Aorta Contraction Assay

This in vitro assay is used to determine the antagonist potency of compounds on the bradykinin B1 receptor.

Materials:

-

Male New Zealand white rabbits

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1)

-

Des-Arg9-bradykinin (B1 receptor agonist)

-

This compound

-

Organ bath system with isometric force transducers

Protocol:

-

Euthanize a rabbit and dissect the thoracic aorta.

-

Carefully remove adhering connective and fatty tissues.

-

Cut the aorta into rings of 3-4 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

-

To assess antagonist activity, pre-incubate the aortic rings with varying concentrations of this compound for 30 minutes.

-

Generate a cumulative concentration-response curve for the agonist, Des-Arg9-bradykinin, in the absence and presence of the antagonist.

-

Record the isometric contractions using a force transducer and a data acquisition system.

-

Calculate the pA₂ value to quantify the antagonist potency.[1]

Rat Paw Edema Model

This in vivo model is used to assess the anti-inflammatory effects of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Peptidoglycan-polysaccharide (PGPS) or Carrageenan (1% w/v in sterile saline)

-

This compound dissolved in a suitable vehicle

-

Plebysmometer or digital calipers

Protocol:

-

Measure the initial volume of the rat's hind paw using a plethysmometer.

-

Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneally).[1]

-

After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting a subplantar dose of PGPS or carrageenan into the same paw.[1][5]

-

Measure the paw volume at various time points after the injection of the inflammatory agent (e.g., 1, 2, 3, 4, and 24 hours).

-

The degree of edema is calculated as the increase in paw volume compared to the initial measurement.

-

The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a bradykinin B1 receptor antagonist like this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lys-[Leu8,des-Arg9]-bradykinin blocks lipopolysaccharide-induced SHR aorta hyperpolarization by inhibition of Ca(++)- and ATP-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Role of Lys-(Des-Arg9,Leu8)-Bradykinin in inflammation and pain.

An In-depth Technical Guide on the Role of the Bradykinin B1 Receptor in Inflammation and Pain and its Antagonism by Lys-(Des-Arg9,Leu8)-Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kallikrein-Kinin System (KKS) is a crucial mediator of inflammation and pain. A key component of this system is the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory stimuli. Its activation by metabolites of bradykinin, such as Lys-[Des-Arg9]-Bradykinin, triggers a cascade of signaling events that contribute to chronic inflammation and persistent pain states. Consequently, the B1R has emerged as a promising therapeutic target for novel analgesic and anti-inflammatory drugs. This guide explores the role of the B1R in these pathologies, its signaling pathways, and the utility of peptide antagonists like this compound as research tools and potential therapeutic agents. We provide quantitative data on ligand affinities, detailed experimental protocols for studying the B1R system, and visualizations of the key pathways and workflows.

The Bradykinin B1 Receptor: An Inducible Mediator of Inflammation and Pain

The B1 receptor is a unique drug target due to its inducible nature. Under normal physiological conditions, its expression is minimal. However, upon tissue trauma or in the presence of inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), B1R expression is rapidly and robustly increased on a variety of cells, including neurons, immune cells, and endothelial cells.[1][2][3]

The natural agonists for the B1R are the carboxypeptidase metabolites of bradykinin (BK) and Lys-bradykinin (kallidin), namely [Des-Arg9]-Bradykinin and Lys-[Des-Arg9]-Bradykinin (also known as des-Arg10-kallidin), respectively.[4] Activation of the B1R on sensory neurons sensitizes them, leading to hyperalgesia (an increased sensitivity to pain).[5] In inflammatory states, B1R activation contributes to vasodilation, increased vascular permeability, and the recruitment of leukocytes, perpetuating the inflammatory response.[1][6]

B1 Receptor Signaling Pathways

The B1R is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Ligand binding initiates a cascade of intracellular events:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The Gαq subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling:

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

-

DAG and Ca2+ activate Protein Kinase C (PKC).[7]

-

These events trigger further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, JNK), which ultimately lead to the activation of transcription factors like NF-κB.[6][8]

-

This signaling cascade results in the transcription of pro-inflammatory genes, the release of inflammatory mediators, and the sensitization of nociceptive ion channels (like TRPV1), culminating in heightened pain and inflammation.[5]

Figure 1: B1 Receptor Upregulation and Signaling Pathway.

This compound: A B1 Receptor Antagonist

This compound is a synthetic peptide derivative that acts as an antagonist at the B1 receptor.[9][10] It is a critical tool for elucidating the receptor's function in pathophysiology. By competitively blocking the binding of endogenous agonists, it allows researchers to inhibit the downstream signaling cascade and assess the role of B1R activation in various disease models.

Studies have shown that the administration of this compound or its close analog, des-Arg9-[Leu8]-bradykinin, can effectively abolish the nociceptive behaviors induced by B1R agonists or inflammatory agents in preclinical models of pain.[7][11] This highlights the direct involvement of B1R in pain perception and validates it as a therapeutic target.

Quantitative Data

The affinity of ligands for the B1 receptor and the efficacy of antagonists are critical parameters in drug development.

Table 1: Binding Affinity of B1 Receptor Agonist and Antagonist.

| Compound | Receptor | Species | Binding Affinity (Ki) | Reference(s) |

| Agonist: Lys-[Des-Arg9]Bradykinin | B1 | Human | 0.12 nM | [12] |

| B1 | Mouse | 1.7 nM | [12] | |

| B1 | Rabbit | 0.23 nM | [12] | |

| B2 | Human | > 30,000 nM | ||

| Antagonist: des-Arg9-[Leu8]Bradykinin* | Angiotensin AT1 | Rat | 1.1 µM | [13] |

| Angiotensin AT2 | Lamb | 0.3 µM | [13] |

Table 2: In Vivo Efficacy of the B1R Antagonist des-Arg9-[Leu8]-Bradykinin.

| Pain/Inflammation Model | Animal | Treatment & Dose | Effect | Reference(s) |

| Freund's Adjuvant (Joint Inflammation) | Rat | 0.5 nmol (intra-articular) | Blocked hyperalgesia induced by des-Arg9-BK. | [11] |

| UV Irradiation (Thermal Hyperalgesia) | Rat | 200 nmol/kg (intravenous) | Prevented reduction of paw withdrawal latency induced by des-Arg9-BK. | [11] |

| IL-1β Pre-treatment | Rat | 0.5 nmol (intra-articular) | Prevented development of mechanical hyperalgesia. | [11] |

| Phorbol Myristate Acetate (PKC Activation) | Mouse | Not specified | Abolished nociceptive behavior. | [7] |

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of compounds in an acute inflammation model.

-

Materials & Reagents:

-

Male Wistar rats (180-220g)

-

1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline

-

This compound (test compound)

-

Vehicle (e.g., saline or DMSO, depending on compound solubility)

-

Plethysmometer

-

Syringes (1 mL) with 27-gauge needles

-

-

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 48 hours before the experiment. Fast animals overnight with free access to water.

-

Baseline Measurement: Measure the basal volume of the left hind paw of each rat using the plethysmometer.[14]

-

Compound Administration: Administer this compound or its vehicle to the respective animal groups via the desired route (e.g., intraperitoneal, subcutaneous). A typical pre-treatment time is 30-60 minutes before the carrageenan injection.[15][16]

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar surface of the left hind paw of each rat.[15][17]

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[14]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.

Protocol: Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for the B1 receptor.

-

Materials & Reagents:

-

Cell membranes from a cell line stably expressing the human B1 receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled B1R ligand (e.g., [3H]-Lys-[Des-Arg9]-Bradykinin).

-

This compound (unlabeled test compound).

-

Unlabeled potent B1R agonist/antagonist for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates (e.g., GF/C filters).

-

Vacuum filtration manifold.

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Reaction Mixture: To each well, add:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand.

-

For non-specific binding wells, add a high concentration of an unlabeled B1R ligand.

-

For test wells, add serial dilutions of this compound.

-

-

Incubation: Add the B1R-expressing cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[18]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[18]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: In Vitro Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Materials & Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Cell culture medium (e.g., RPMI-1640).

-

Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).

-

This compound (test compound).

-

Cytokine quantification kit (e.g., ELISA or multiplex bead array for TNF-α, IL-1β, IL-6).

-

-

Procedure:

-

Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well cell culture plate.[19]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[20]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a validated method like ELISA.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the stimulated vehicle control.

-

Conclusion and Future Directions

The bradykinin B1 receptor plays a well-validated role in the pathogenesis of chronic inflammatory conditions and persistent pain. Its inducible nature makes it an exceptionally attractive target for therapeutic intervention, promising high efficacy in diseased tissue with minimal side effects in healthy tissue. Peptide antagonists such as this compound have been instrumental in dissecting the B1R's function and serve as foundational tools for drug discovery.[7][11] While these peptide antagonists have limitations for therapeutic use (e.g., poor oral bioavailability, short half-life), they provide the blueprint for the development of small-molecule, non-peptidic B1R antagonists. The continued investigation into the B1R signaling axis will undoubtedly pave the way for a new generation of targeted anti-inflammatory and analgesic therapies.

Figure 3: Logical Relationship of B1R in Nociception.

References

- 1. mdpi.com [mdpi.com]

- 2. Bradykinin B1 receptor up-regulation by interleukin-1beta and B1 agonist occurs through independent and synergistic intracellular signaling mechanisms in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of kinin B1 receptors in the nociception produced by peripheral protein kinase C activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo B1 kinin-receptor upregulation. Evidence for involvement of protein kinases and nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 20. labcorp.com [labcorp.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways governing the synthesis and degradation of bradykinin (BK) and its related peptides. Understanding these intricate processes is fundamental for research into inflammation, cardiovascular regulation, pain, and the development of novel therapeutics targeting the kallikrein-kinin system.

Endogenous Production of Bradykinin-Related Peptides

Bradykinin is a potent vasoactive nonapeptide produced through a complex enzymatic cascade known as the kallikrein-kinin system.[1][2][3] There are two primary pathways for its generation: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.[4]

1.1. The Plasma Kallikrein-Kinin System This pathway is initiated in the plasma upon activation of the contact system.[1][5] The process begins when Factor XII (Hageman factor) binds to a negatively charged surface, leading to its activation to Factor XIIa.[1][2] Factor XIIa then converts prekallikrein into the active enzyme plasma kallikrein.[1][2] Plasma kallikrein subsequently cleaves high-molecular-weight kininogen (HMWK), its preferred substrate, to release the nine-amino-acid peptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) .[1][5][6][7] There is also evidence that plasmin, a fibrinolytic enzyme, can generate bradykinin from HMWK.[6]

1.2. The Tissue Kallikrein-Kinin System Distinct from the plasma system, tissue kallikrein is secreted as an active enzyme from various tissues, including the lungs, kidneys, and salivary glands.[4] Tissue kallikrein acts on low-molecular-weight kininogen (LMWK) to release the decapeptide Lys-bradykinin , also known as kallidin.[4][7][8] Kallidin can then be converted to bradykinin by the action of aminopeptidases.[7][9]

Metabolism of Bradykinin-Related Peptides

Bradykinin has a very short half-life in circulation, estimated to be around 17 to 34 seconds in human plasma, due to rapid degradation by various peptidases, collectively known as kininases.[1][10] The primary enzymes responsible for its metabolism are Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), and Carboxypeptidase N (CPN).[1][5][6] Neutral endopeptidase (NEP) also plays a significant role.[1][6]

-

Angiotensin-Converting Enzyme (ACE, or Kininase II): This is the principal enzyme responsible for bradykinin inactivation.[1][11] ACE cleaves the C-terminal dipeptide Phe-Arg, producing the inactive metabolite BK-(1-7) .[11] ACE can further cleave BK-(1-7) to yield the inactive pentapeptide BK-(1-5) .[11] The affinity of ACE is higher for bradykinin than for angiotensin I, suggesting it functions primarily as a kininase.[5][12]

-

Carboxypeptidase N (CPN, or Kininase I): CPN removes the C-terminal arginine residue from bradykinin to form des-Arg9-bradykinin .[1][11][13] This metabolite is not inactive; it is a potent agonist for the B1 receptor, which is typically upregulated during inflammation.[5][14] This pathway is generally minor unless ACE is inhibited.[1][5]

-

Aminopeptidase P (APP): APP cleaves the N-terminal arginine from bradykinin, producing the inactive metabolite BK-(2-9) .[5][15] APP is also the main metabolic pathway for the degradation of des-Arg9-bradykinin.[5] While it plays a minor role in bradykinin degradation under normal conditions, its contribution becomes significant during ACE inhibition.[16]

-

Neutral Endopeptidase (NEP, Neprilysin): NEP is another key enzyme that degrades bradykinin, particularly in various cells and tissues.[1][6] Like ACE, it cleaves bradykinin to produce the inactive BK-(1-7) fragment.[11]

-

Dipeptidyl Peptidase IV (DPP-IV): This enzyme can further degrade the APP-generated metabolite BK-(2-9) into BK-(4-9) .[5][17]

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 4. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Bradykinin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kallikrein–kinin system in health and in diseases of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of the digestion of bradykinin, lysyl bradykinin, and kinin-degradation products by carboxypeptidases A, B, and N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of bradykinin agonists and antagonists by plasma aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of aminopeptidase P potentiates wheal response to bradykinin in angiotensin-converting enzyme inhibitor-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bradykinin metabolism pathway in the rat pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Kinin B1 Receptor Ligands: Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]Bradykinin

Introduction

The kallikrein-kinin system plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. A key component of this system is the bradykinin B1 receptor, which is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Two closely related peptides, Lys-(Des-Arg9,Leu8)-Bradykinin and Lys-[Des-Arg9]Bradykinin, are important tools for studying the function of the B1 receptor. However, they possess opposing pharmacological activities. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of this compound, a B1 receptor antagonist, and Lys-[Des-Arg9]Bradykinin, a B1 receptor agonist.

Part 1: this compound - A Selective B1 Receptor Antagonist

This compound is a synthetic peptide derivative of bradykinin that acts as a potent and selective antagonist of the bradykinin B1 receptor. Its ability to block the effects of B1 receptor activation makes it a valuable research tool for investigating the role of this receptor in various disease models.

Quantitative Pharmacological Data

The antagonist properties of this compound have been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Species/Tissue | Receptor Selectivity | Reference |

| Ki | 0.43 nM | Rabbit Aorta | B1 Receptor | [1] |

| Ki | >10,000 nM | Rabbit Ileum | B2 Receptor | [1] |

| pA2 | 8.54 | Isolated Rabbit Aortic Rings | B1 Receptor | [1] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay for Ki Determination:

-

Tissue Preparation: Membranes are prepared from rabbit aorta, a tissue known to express the B1 receptor.

-

Radioligand: A radiolabeled B1 receptor agonist, such as [3H]-Lys-[Des-Arg9]-Bradykinin, is used.

-

Assay Conditions: A fixed concentration of the radioligand is incubated with the tissue membranes in the presence of increasing concentrations of the unlabeled antagonist, this compound.

-

Data Analysis: The amount of bound radioactivity is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for pA2 Determination:

-

Tissue Preparation: Isolated rabbit aortic rings are mounted in an organ bath containing a physiological salt solution and aerated with 95% O2 and 5% CO2.

-

Agonist: A B1 receptor agonist, Des-Arg9-bradykinin, is used to induce concentration-dependent contractions of the aortic rings.

-

Antagonist: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The Schild plot is used to determine the pA2 value, which provides a measure of the antagonist's potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of B1 receptor antagonism by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of B1 receptor antagonism.

Caption: Experimental workflow for antagonist characterization.

Part 2: Lys-[Des-Arg9]Bradykinin - A Potent B1 Receptor Agonist

Lys-[Des-Arg9]Bradykinin, also known as Des-Arg10-Kallidin, is a naturally occurring peptide and a potent, selective agonist of the bradykinin B1 receptor.[2][3][4][5][6] It is formed by the action of carboxypeptidases on Lys-bradykinin (kallidin).

Quantitative Pharmacological Data

The agonist properties of Lys-[Des-Arg9]Bradykinin have been extensively studied across different species. The binding affinities for various B1 receptors are summarized below.

| Parameter | Value | Species | Receptor Selectivity | Reference |

| Ki | 0.12 nM | Human | B1 Receptor | [2][3][4][5][6] |

| Ki | 1.7 nM | Mouse | B1 Receptor | [2][4][5] |

| Ki | 0.23 nM | Rabbit | B1 Receptor | [2][4][5] |

| Ki | >30,000 nM | Human | B2 Receptor | [3][6] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination:

-

Cell/Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human, mouse, or rabbit B1 receptor, or from tissues known to endogenously express the receptor.

-

Radioligand: A radiolabeled B1 receptor antagonist is typically used to avoid receptor internalization that can be induced by agonist radioligands.

-

Assay Conditions: Similar to the antagonist binding assay, a fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled Lys-[Des-Arg9]Bradykinin.

-

Data Analysis: The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Agonism Assays (e.g., Calcium Mobilization):

-

Cell Culture: Cells expressing the B1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay Conditions: The cells are stimulated with increasing concentrations of Lys-[Des-Arg9]Bradykinin.

-

Data Analysis: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined to quantify its potency.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling cascade initiated by B1 receptor activation and a typical workflow for characterizing a B1 receptor agonist.

Caption: B1 receptor agonist signaling pathway.

Caption: Experimental workflow for agonist characterization.

This compound and Lys-[Des-Arg9]Bradykinin are indispensable pharmacological tools for elucidating the complex roles of the bradykinin B1 receptor. Their opposing actions as a selective antagonist and a potent agonist, respectively, allow for a thorough investigation of B1 receptor-mediated signaling and its implications in health and disease. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptor Agonists: R&D Systems [rndsystems.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lys-[Des-Arg9]Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor.[1] The B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. Its activation by agonists like Des-Arg9-bradykinin is implicated in chronic pain and inflammation. Consequently, this compound is a valuable tool for investigating the physiological and pathological roles of the B1 receptor and for the development of novel anti-inflammatory and analgesic therapies.

This document provides detailed protocols for the proper dissolution of this compound and its application in common in vitro assays.

Product Information

-

Molecular Formula: C47H75N13O11

-

Molecular Weight: 998.18 g/mol [2]

-

Appearance: Lyophilized powder[3]

-

Storage: Store lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[2][3][5] Stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[2][5] Avoid repeated freeze-thaw cycles.

Quantitative Data: Solubility

For optimal results in in vitro assays, it is crucial to ensure the complete dissolution of this compound. The choice of solvent will depend on the specific requirements of the experimental system. The following table summarizes the solubility of the peptide in various solvents.

| Solvent | Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | 50 mg/mL | Ultrasonic assistance may be required for complete dissolution.[2] |

| 3 mg/mL | Readily soluble.[1] | |

| DMF (Dimethylformamide) | 1 mg/mL | Readily soluble.[1] |

| PBS (Phosphate-Buffered Saline), pH 7.2 | 10 mg/mL | Soluble.[1] |

| Water | 1 mg/mL | Soluble.[4] |

Note: When preparing stock solutions, it is recommended to start with a higher concentration in an organic solvent like DMSO and then perform serial dilutions in the appropriate aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is compatible with the cell type or experimental system and does not exceed a level that may cause cytotoxicity (typically <0.5%).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting the lyophilized peptide to create a high-concentration stock solution.

Materials:

-

This compound (lyophilized powder)

-

Sterile, high-purity DMSO or other desired solvent

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of lyophilized peptide and the chosen solvent to equilibrate to room temperature before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

-

Solvent Addition: Carefully add the appropriate volume of the selected solvent to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock in DMSO, add the appropriate volume based on the amount of peptide in the vial).

-

Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general method for assessing the antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the B1 receptor.

Materials:

-

Cells stably or transiently expressing the bradykinin B1 receptor (e.g., HEK293, CHO)

-

Cell culture medium (e.g., DMEM, Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

B1 receptor agonist (e.g., Des-Arg9-bradykinin)

-

This compound stock solution

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescent plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Plate the B1 receptor-expressing cells in the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, add a final volume of assay buffer to each well.

-

Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of the antagonist to the appropriate wells. Incubate for 15-30 minutes at room temperature or 37°C, depending on the experimental design.

-

Agonist Stimulation and Signal Detection: Place the microplate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Establish a baseline reading for a few seconds, then add a pre-determined concentration of the B1 receptor agonist (typically the EC80 concentration) to all wells simultaneously using an automated injection system. Continue to record the fluorescence signal for 1-3 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. To determine the inhibitory effect of this compound, normalize the data to the response of the agonist alone (positive control) and a vehicle control (negative control). Plot the normalized response against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Bradykinin B1 Receptor Signaling Pathway

Caption: Bradykinin B1 receptor signaling pathway and point of inhibition.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for the in vitro calcium mobilization assay.

References

Application Notes and Protocols for Lys-(Des-Arg9,Leu8)-Bradykinin in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic peptide that functions as a selective and potent antagonist of the Bradykinin B1 receptor (B1R). The B1R, a G protein-coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by agonists, such as Lys-[Des-Arg9]-Bradykinin, is implicated in various pathological processes, including chronic pain, inflammation, and angiogenesis. Consequently, the use of B1R antagonists like this compound is a critical tool for investigating the physiological and pathophysiological roles of the B1R signaling pathway and for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cultured cell experiments to study B1R antagonism.

Mechanism of Action

This compound competitively binds to the Bradykinin B1 receptor, thereby preventing the binding and subsequent signaling of endogenous and synthetic B1R agonists. The activation of B1R by an agonist typically leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately results in various cellular responses, including the activation of pro-inflammatory transcription factors and the production of inflammatory mediators. This compound blocks these downstream effects by inhibiting the initial receptor activation. One study has also suggested that its inhibitory effects may be due to a direct action on Ca(2+)- and ATP-sensitive potassium channels[1].

Data Presentation

Table 1: Comparative Binding Affinities of the B1R Agonist Lys-[Des-Arg9]-Bradykinin